Lithocholic Sulfate Disodium Salt is a bile acid derivative, specifically the disodium salt of lithocholic acid 3-sulfate. It is a significant compound in the study of bile acids due to its biological functions and potential therapeutic applications. This compound is categorized under bile acids, which are steroid acids found predominantly in the bile of mammals, playing crucial roles in digestion and absorption of lipids.
Lithocholic Sulfate Disodium Salt is derived from lithocholic acid, which is produced in the liver from cholesterol and subsequently modified by gut microbiota. The sulfation process occurs primarily in the liver, where sulfate groups are added to lithocholic acid to form lithocholic sulfate, enhancing its solubility and biological activity .
The synthesis of Lithocholic Sulfate Disodium Salt can be achieved through various chemical reactions involving lithocholic acid as a precursor. A notable method includes:
The synthesis process emphasizes environmental friendliness and high yield, utilizing readily available raw materials. The steps are designed to minimize side reactions, making it suitable for industrial production .
The molecular structure of Lithocholic Sulfate Disodium Salt features a steroid backbone typical of bile acids with a sulfate moiety attached at the C3 position. The stereochemistry plays a crucial role in its biological function, with specific configurations influencing its solubility and interactions with biological membranes.
Lithocholic Sulfate Disodium Salt can participate in various chemical reactions:
These reactions are critical for understanding the compound's metabolic pathways and potential therapeutic implications.
The mechanism of action for Lithocholic Sulfate Disodium Salt primarily involves its role as an emulsifying agent in the digestive system. It facilitates lipid absorption by:
Studies indicate that lithocholic sulfate exhibits antimicrobial properties against certain pathogens, suggesting potential applications in managing gut health .
Relevant data indicate that Lithocholic Sulfate Disodium Salt does not pose significant hazards under normal handling conditions .
Lithocholic Sulfate Disodium Salt has several applications in scientific research:
Lithocholic acid (LCA), a secondary bile acid generated by gut microbial 7α-dehydroxylation of chenodeoxycholic acid, exhibits potent hepatotoxicity and carcinogenicity at elevated concentrations. Sulfation at the C3 position—forming lithocholic sulfate disodium salt (C24H38Na2O6S)—constitutes a critical detoxification pathway. This transformation enhances water solubility by >100-fold, enabling efficient renal excretion and reducing enterohepatic recirculation. During cholestasis, where bile flow is impaired, sulfation capacity increases by up to 90% to mitigate LCA accumulation. This adaptive response limits cellular damage by:
Table 1: Physicochemical and Physiological Properties of Sulfated vs. Non-Sulfated Lithocholic Acid
Property | Lithocholic Acid | Lithocholic Sulfate Disodium Salt |
---|---|---|
Water Solubility | Low (log P > 3.5) | High (log P < 0.5) |
Renal Clearance Rate | < 5% | > 60% |
Cellular Toxicity (IC50) | 50–100 µM | > 500 µM |
Enterohepatic Recirculation | 95% | < 20% |
Clinical studies confirm that hypercholanemic states (e.g., NTCP deficiency) trigger compensatory sulfation, with sulfated bile acids constituting >80% of circulating species [9] [10].
Sulfotransferase 2A1 (SULT2A1) is the primary enzyme responsible for LCA sulfation in humans. This cytosolic enzyme, localized predominantly in hepatocytes and enterocytes, catalyzes the transfer of a sulfonate group from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to LCA’s 3α-hydroxy group. Key regulatory features include:
Table 2: Kinetic Parameters of Human SULT2A1 for Bile Acid Substrates
Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Lithocholic Acid | 15 ± 2.1 | 18.5 ± 1.8 | 1.23 |
Taurolithocholic Acid | 25 ± 3.4 | 14.2 ± 1.2 | 0.57 |
Glycolithocholic Acid | 45 ± 5.6 | 9.8 ± 0.9 | 0.22 |
Dehydroepiandrosterone | 1.2 ± 0.3 | 32.0 ± 2.5 | 26.67 |
Notably, SULT2B isoforms show minimal activity toward LCA, highlighting SULT2A1’s non-redundant role [5] [7].
Sulfation fundamentally alters bile acid trafficking within the enterohepatic circulation (EHC), particularly during cholestasis:
Table 3: Enterohepatic Handling of Sulfated vs. Non-Sulfated Lithocholic Acid
Process | Lithocholic Acid | Lithocholic Sulfate Disodium Salt | Physiological Impact |
---|---|---|---|
Ileal Reabsorption | >90% | <20% | Reduced EHC efficiency |
Renal Clearance | Negligible | 60–80% | Alternative excretion pathway |
Fecal Excretion | <5% | 15–30% | Limited bacterial metabolism |
Hepatocellular Retention | High | Low | Protection from toxicity |
Experimental cholestasis models confirm sulfation’s protective role: Intravenous sulfated glycolithocholate induces less hepatocyte injury than non-sulfated equivalents, evidenced by preserved canalicular morphology and bile flow [3] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3